2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol
Brand Name: Vulcanchem
CAS No.: 15410-49-8
VCID: VC21155838
InChI: InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3
SMILES: CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20Br2O8
Molecular Weight: 476.11 g/mol

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol

CAS No.: 15410-49-8

Cat. No.: VC21155838

Molecular Formula: C14H20Br2O8

Molecular Weight: 476.11 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol - 15410-49-8

Specification

CAS No. 15410-49-8
Molecular Formula C14H20Br2O8
Molecular Weight 476.11 g/mol
IUPAC Name (3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate
Standard InChI InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3
Standard InChI Key UKPLTNPGLVFJHC-UHFFFAOYSA-N
Isomeric SMILES CC(=O)O[C@H](CBr)[C@H]([C@@H]([C@@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator